

5,7-Dichloro-3,4-dihydro-quinolin-2-one chemical properties

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Compound of Interest

5,7-Dichloro-3,4-dihydro-quinolin2-one

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5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of **5,7-Dichloro-3,4-dihydro-quinolin-2-one**. Due to the limited availability of experimental data for this specific compound, this document combines theoretical calculations, established synthetic methodologies for related compounds, and analysis of structurally similar molecules to provide a foundational resource for researchers.

Core Chemical Properties

Quantitative data for **5,7-Dichloro-3,4-dihydro-quinolin-2-one** is not readily available in published literature. The following table summarizes the predicted and calculated physicochemical properties.



Property	Value	Source
Molecular Formula	C ₉ H ₇ Cl ₂ NO	Calculated
Molecular Weight	216.07 g/mol	Calculated
CAS Number	Not available	
Predicted XlogP3	2.6	Predicted
Predicted Hydrogen Bond Donor Count	1	Predicted
Predicted Hydrogen Bond Acceptor Count	1	Predicted
Predicted Rotatable Bond Count	0	Predicted
Predicted Exact Mass	214.99047 g/mol	Predicted
Predicted Monoisotopic Mass	214.99047 g/mol	Predicted
Predicted Topological Polar Surface Area	41.1 Ų	Predicted
Predicted Heavy Atom Count	13	Predicted

Experimental Protocols: Proposed Synthesis

While a specific, validated synthesis for **5,7-Dichloro-3,4-dihydro-quinolin-2-one** is not documented, a plausible route can be extrapolated from established methods for the synthesis of dihydroquinolin-2-ones. A common and effective method is the intramolecular cyclization of N-aryl- α , β -unsaturated amides.

Hypothetical Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol describes a potential method for the synthesis of **5,7-Dichloro-3,4-dihydro-quinolin-2-one** starting from **3,5-dichloroaniline** and acryloyl chloride.

Step 1: Synthesis of N-(3,5-dichlorophenyl)acrylamide



- In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (10.0 g, 61.7 mmol) in anhydrous dichloromethane (100 mL).
- Cool the solution to 0 °C using an ice bath.
- Slowly add triethylamine (9.4 mL, 67.9 mmol) to the solution.
- In a separate dropping funnel, prepare a solution of acryloyl chloride (5.6 g, 61.7 mmol) in anhydrous dichloromethane (20 mL).
- Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of water (50 mL).
- Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3,5-dichlorophenyl)acrylamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to **5,7-Dichloro-3,4-dihydro-quinolin-2-one**

- To a 250 mL round-bottom flask, add polyphosphoric acid (PPA) (50 g) and heat to 80°C.
- Slowly add N-(3,5-dichlorophenyl)acrylamide (5.0 g, 23.1 mmol) to the hot PPA with vigorous stirring.
- Increase the temperature to 120 °C and maintain for 4 hours.



- Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g).
- The precipitate formed is collected by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.
- Dry the solid under vacuum.
- Purify the crude product by column chromatography on silica gel using a suitable eluent
 (e.g., a gradient of hexane and ethyl acetate) to afford 5,7-Dichloro-3,4-dihydro-quinolin-2one.

Potential Biological Activities and Signaling Pathways

Direct biological studies on **5,7-Dichloro-3,4-dihydro-quinolin-2-one** are not available. However, the **3,4-dihydro-2(1H)-quinolinone** scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities[1][2]. Furthermore, various substituted quinoline derivatives have been investigated for their therapeutic potential[3].

Structurally related compounds, such as other halogenated quinolinones, have shown potential as:

- Anticancer Agents: Many quinoline derivatives exhibit cytotoxic effects against various
 cancer cell lines. For instance, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown
 low micromolar inhibition of cancer cell lines[4][5]. The specific substitution pattern of the
 dichloro groups on the benzene ring could influence the compound's interaction with
 biological targets.
- Antimicrobial Agents: The quinolone core is famously the basis for a class of antibiotics
 (fluoroquinolones). While 5,7-Dichloro-3,4-dihydro-quinolin-2-one is not a fluoroquinolone,
 the general quinoline structure has been a fruitful scaffold for the development of
 antibacterial and antifungal agents[3].



• Enzyme Inhibitors: Depending on the substitution pattern, dihydroquinolinone derivatives can act as inhibitors of various enzymes. For example, some analogs have been explored as inhibitors of enzymes like CYP11B2 (aldosterone synthase).

Further research is required to determine the specific biological activities and potential signaling pathway modulation of **5,7-Dichloro-3,4-dihydro-quinolin-2-one**.

Visualizations

Step 1: Amide Formation

3,5-Dichloroaniline

Acryloyl chloride

Acryloyl chloride

Triethylamine

DCM

Step 2: Intramolecular Cyclization

Polyphosphoric Acid (PPA)

Priedel-Crafts

5,7-Dichloro-3,4-dihydro-quinolin-2-one

Proposed Synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

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Caption: Proposed two-step synthesis of **5,7-Dichloro-3,4-dihydro-quinolin-2-one**.



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